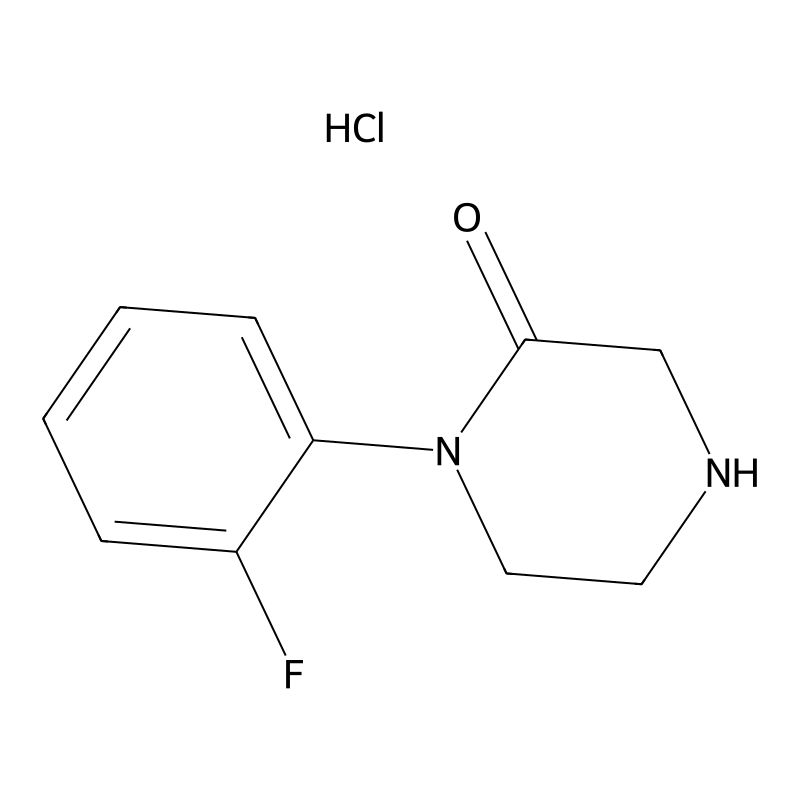

1-(2-Fluorophenyl)piperazin-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- PubChem, a database of chemical information maintained by the National Institutes of Health (NIH), lists the compound but does not contain any entries for its biological activities or use in scientific research [].

- Suppliers who sell the compound, such as Cayman Chemical and Sigma-Aldrich, primarily market it as an analytical reference standard, suggesting a role in chemical analysis but not fundamental research [, ].

This doesn't necessarily mean the compound has no research applications. It could be a recently synthesized molecule or one under investigation in non-public research.

Further Exploration:

If you're interested in learning more about the potential scientific research applications of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, you could try:

- Searching for scientific articles or patents that mention the compound by name.

- Checking chemical databases like SciFinder or Reaxys (may require a subscription).

- Contacting the suppliers who sell the compound to see if they have any additional information on its use.

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 2-fluorophenyl group and a ketone functional group. Its chemical formula is , and it has a molecular weight of approximately 230.67 g/mol. The compound is often utilized in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders, due to its role as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) .

- Nucleophilic Aromatic Substitution: The nitrogen atom in the piperazine ring can act as a nucleophile, attacking electron-deficient carbon atoms in substituted aromatic rings .

- Oxidation Reactions: The compound can undergo oxidation, which may lead to the formation of various derivatives useful in medicinal applications .

- Formation of Triazoles: It serves as a precursor in the synthesis of substituted triazoles, which have potential therapeutic applications .

The biological activity of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is primarily linked to its interaction with the mGluR5 receptor. This interaction has implications for treating conditions such as anxiety, depression, and other neurological disorders. The compound's ability to modulate receptor activity suggests potential benefits in enhancing cognitive function and mitigating symptoms associated with psychiatric conditions .

Several synthesis methods have been reported for 1-(2-Fluorophenyl)piperazin-2-one hydrochloride:

- General Synthesis: The compound can be synthesized through the reaction of a fluorinated aromatic compound with piperazine, typically involving nucleophilic aromatic substitution mechanisms. This method allows for the introduction of the 2-fluorophenyl group onto the piperazine ring .

- Metal-Promoted Transformations: Recent studies have explored cascade reactions utilizing metal catalysts to improve yields and efficiency in synthesizing piperazinones, including derivatives like 1-(2-Fluorophenyl)piperazin-2-one hydrochloride .

1-(2-Fluorophenyl)piperazin-2-one hydrochloride has several applications in pharmaceutical research and development:

- Drug Development: It is used as an intermediate in synthesizing neuroleptic agents and other pharmaceuticals that target neurological disorders .

- Research Tool: The compound serves as a valuable tool for studying the pharmacological properties of mGluR5 modulators and their effects on neurotransmission .

Interaction studies involving 1-(2-Fluorophenyl)piperazin-2-one hydrochloride primarily focus on its binding affinity and efficacy at mGluR5 receptors. Research indicates that compounds like this can significantly alter receptor activity, influencing downstream signaling pathways associated with mood regulation and cognitive function .

Additionally, studies on similar compounds have highlighted variations in receptor interactions based on structural modifications, providing insights into optimizing pharmacological profiles for therapeutic use.

Several compounds share structural similarities with 1-(2-Fluorophenyl)piperazin-2-one hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Contains a chlorine substituent at the meta position | Known for its stimulant properties |

| 1-(4-Fluorophenyl)piperazine | Contains a fluorine substituent at the para position | Exhibits distinct receptor binding profiles |

| 1-(3-Trifluoromethylphenyl)piperazine | Contains trifluoromethyl group | Demonstrates enhanced lipophilicity |

| 1-(4-Methoxyphenyl)piperazine | Contains a methoxy group at the para position | Known for its anxiolytic effects |

These compounds differ primarily in their substituents on the piperazine ring, impacting their biological activity and therapeutic potential. The unique fluorine substitution in 1-(2-Fluorophenyl)piperazin-2-one hydrochloride may confer specific advantages in receptor selectivity and pharmacodynamics compared to its analogs .

Piperazinones, six-membered nitrogen heterocycles containing a ketone group, emerged as pharmacologically significant scaffolds in the mid-20th century. Initially synthesized as anthelmintic agents, piperazine derivatives later expanded into broader therapeutic applications, including antipsychotics, antidepressants, and antihistamines. The development of piperazinones paralleled advancements in fluorinated organic chemistry, where the introduction of fluorine atoms enhanced metabolic stability and target affinity. Key milestones include the discovery of ciprofloxacin (a fluoroquinolone antibiotic) and ziprasidone (an atypical antipsychotic), which validated piperazinone derivatives as versatile drug candidates.

Structural Classification within Heterocyclic Chemistry

1-(2-Fluorophenyl)piperazin-2-one hydrochloride belongs to the piperazinone subclass of nitrogen heterocycles. Its structure features:

- A piperazine ring with two nitrogen atoms at positions 1 and 4.

- A ketone group at position 2, forming a lactam structure.

- A 2-fluorophenyl substituent attached to the nitrogen at position 1.

This configuration positions the compound within the broader class of azaheterocycles, which dominate bioactive molecules due to their ability to mimic natural ligands and stabilize through hydrogen bonding.

| Structural Feature | Role in Reactivity/Functionality |

|---|---|

| Piperazine core | Conformational rigidity; hydrogen bonding sites |

| 2-ketone group | Electrophilic site for nucleophilic attack |

| 2-fluorophenyl substituent | Electronic and steric modulation; fluorine’s inductive effects |

Position in Chemical Literature

The compound is less frequently studied than simpler piperazine derivatives but is recognized as a precursor or intermediate in medicinal chemistry. Its fluorophenyl moiety appears in pyridazinone-based monoamine oxidase (MAO) inhibitors and equilibrative nucleoside transporter (ENT) inhibitors. Key publications emphasize its role in structure-activity relationship (SAR) studies, particularly regarding fluorine substitution patterns. Notably, the hydrochloride salt form enhances water solubility, a critical property for pharmaceutical formulations.

Significance in Organofluorine Chemistry Research

Fluorine’s incorporation into piperazinones exemplifies its utility in modulating physicochemical properties:

- Electronic Effects: The fluorine atom withdraws electron density, altering the reactivity of the phenyl ring and influencing π-π interactions with biological targets.

- Conformational Rigidity: Fluorine’s small size and high electronegativity restrict rotational freedom, favoring bioactive conformations.

- Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging compound half-life.

These attributes position 1-(2-fluorophenyl)piperazin-2-one hydrochloride as a valuable template in drug discovery, particularly for central nervous system (CNS) agents where fluorine’s lipophilicity enhances blood-brain barrier penetration.

1-(2-Fluorophenyl)piperazin-2-one hydrochloride possesses a molecular weight of 230.67 g/mol and an empirical formula of C₁₀H₁₂ClFN₂O [1] [2] [3]. The compound exists as a hydrochloride salt of the parent base molecule, which has a molecular weight of 194.20 g/mol [4]. The addition of the hydrochloride moiety contributes 36.47 g/mol to the total molecular weight, representing the protonation of one of the piperazine nitrogen atoms and the associated chloride counterion.

The molecular structure contains several key functional groups that contribute to its overall properties. The empirical formula reveals the presence of ten carbon atoms forming the aromatic fluorophenyl ring and the six-membered piperazinone heterocycle, one fluorine atom positioned at the ortho location of the phenyl ring, two nitrogen atoms within the piperazine core, one oxygen atom in the lactam carbonyl group, and one chlorine atom from the hydrochloride salt formation [1]. The exact mass and monoisotopic mass are both calculated as 230.0671 Da [1], providing precise molecular weight determination for analytical applications.

Physical State and Appearance

At standard room temperature conditions (20°C), 1-(2-Fluorophenyl)piperazin-2-one hydrochloride exists as a solid crystalline material [5]. The compound presents as a white to almost white powder or crystalline substance [5], which is characteristic of many pharmaceutical hydrochloride salts. This physical appearance facilitates identification and quality control assessment during handling and analytical procedures.

The solid state of the compound at ambient conditions is attributed to the ionic interactions present in the hydrochloride salt form, which create stronger intermolecular forces compared to the free base. The crystalline nature suggests an ordered molecular arrangement that contributes to the compound's stability and handling characteristics. The white appearance indicates the absence of chromophoric impurities and suggests high purity when properly synthesized and purified.

Melting Point and Thermal Properties

Solubility Profile in Various Solvents

The solubility characteristics of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride are significantly influenced by its salt form. The hydrochloride salt formation enhances water solubility compared to the parent free base compound [6] [7] . This improvement in aqueous solubility is a primary advantage of the hydrochloride salt form, making it more suitable for pharmaceutical applications and biological studies.

In organic solvents, the compound exhibits variable solubility depending on the specific solvent properties [9] . The compound demonstrates good solubility in polar protic solvents such as dimethyl sulfoxide (DMSO) and methanol [7], which are commonly used research solvents. These solvents can accommodate both the polar ionic components of the hydrochloride salt and the organic piperazinone structure.

The solubility in less polar organic solvents is more limited. The compound shows slight solubility in chloroform and ethyl acetate [9], indicating moderate lipophilic character despite the presence of the hydrophilic hydrochloride salt. This solubility profile suggests that the compound possesses amphiphilic properties, with both hydrophilic and lipophilic regions contributing to its overall solvent interactions.

pH Behavior and Salt Properties

As a hydrochloride salt, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride exhibits characteristic acidic behavior in aqueous solution. The compound is formed through protonation of one of the piperazine nitrogen atoms, creating a positively charged ammonium center balanced by the chloride anion . This ionic structure is responsible for the enhanced water solubility compared to the neutral parent compound.

The pKa value of the protonated piperazine nitrogen in similar compounds typically falls in the range of 8-9, indicating that the compound will exist predominantly in its protonated form under physiological pH conditions . This pH behavior has implications for bioavailability and membrane permeation characteristics in biological systems.

The salt properties contribute to the compound's overall stability and handling characteristics. The ionic interactions within the crystal lattice provide structural integrity and contribute to the observed melting point and thermal stability. The chloride counterion is readily solvated in polar solvents, facilitating dissolution and contributing to the overall solubility profile.

Partition Coefficient and Lipophilicity

The partition coefficient, typically expressed as logP (octanol-water partition coefficient), is a critical parameter for understanding the lipophilic character of pharmaceutical compounds [12]. For 1-(2-Fluorophenyl)piperazin-2-one hydrochloride, the presence of both hydrophilic and lipophilic structural elements creates a compound with moderate lipophilicity characteristics.

The fluorophenyl substituent contributes lipophilic character to the molecule, while the piperazinone core and hydrochloride salt provide hydrophilic components . Based on structural analysis of related compounds, the estimated logP value would likely fall in the range of 1.0 to 3.0, indicating moderate lipophilicity suitable for membrane permeation while maintaining adequate aqueous solubility .

The partition coefficient influences several important pharmacological properties, including membrane permeability, bioavailability, and tissue distribution. The moderate lipophilicity suggested by the structural features would be expected to provide favorable characteristics for central nervous system penetration, which is relevant given the biological activities reported for related piperazine compounds .